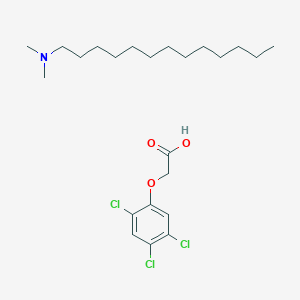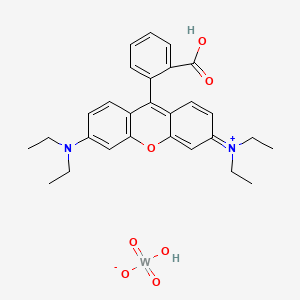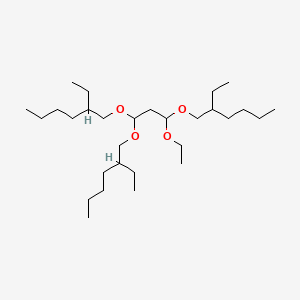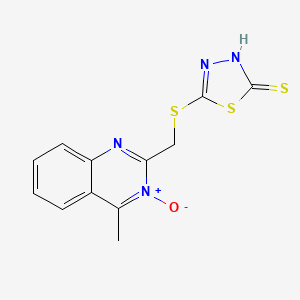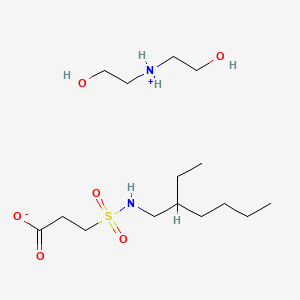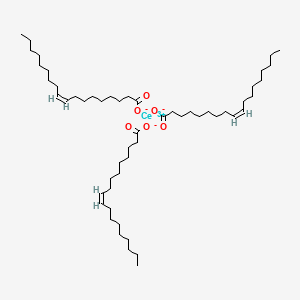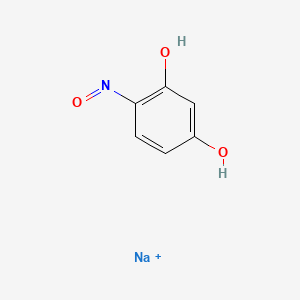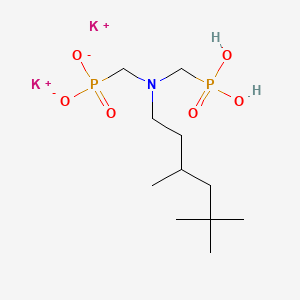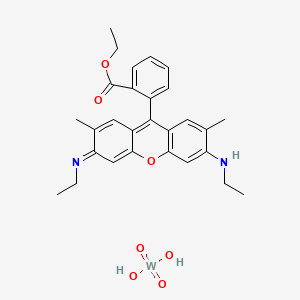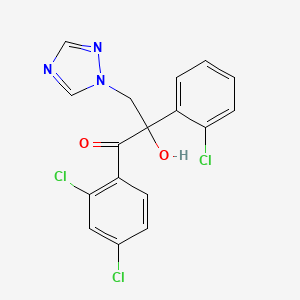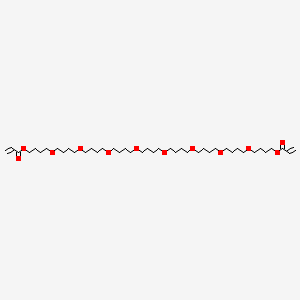
Diisopropenyl 3,3'-((diphenylsilylene)bis(oxy))dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate is a chemical compound with the molecular formula C24H28O6Si and a molecular weight of 440.6 g/mol. It is known for its unique structure, which includes a diphenylsilylene group connected to two propionate groups through oxygen atoms. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate typically involves the reaction of diphenylsilylene with propionic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate involves its interaction with molecular targets through its functional groups. The diphenylsilylene group plays a crucial role in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various chemical and biological processes.
Comparación Con Compuestos Similares
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate can be compared with similar compounds such as:
Dimethyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate: This compound has a similar structure but with different substituents, leading to different chemical properties and applications.
Divinyl aromatic compounds: These compounds share some structural similarities and are used in similar applications, but they have distinct chemical behaviors and reactivities.
Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate stands out due to its unique diphenylsilylene group, which imparts specific chemical properties and reactivities that are valuable in various research and industrial applications.
Propiedades
Número CAS |
93777-19-6 |
|---|---|
Fórmula molecular |
C24H28O6Si |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
prop-1-en-2-yl 3-[(3-oxo-3-prop-1-en-2-yloxypropoxy)-diphenylsilyl]oxypropanoate |
InChI |
InChI=1S/C24H28O6Si/c1-19(2)29-23(25)15-17-27-31(21-11-7-5-8-12-21,22-13-9-6-10-14-22)28-18-16-24(26)30-20(3)4/h5-14H,1,3,15-18H2,2,4H3 |
Clave InChI |
UOCNLWADXHUMPD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)OC(=O)CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=O)OC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


